Cas no 2168733-00-2 (2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one)

2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one structure
2168733-00-2 structure
商品名:2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one
CAS番号:2168733-00-2
MF:C10H16N2OS
メガワット:212.311841011047
CID:5985303
PubChem ID:165522664

2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one 化学的及び物理的性質

名前と識別子

    • 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one
    • 2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
    • 2168733-00-2
    • EN300-1269085
    • インチ: 1S/C10H16N2OS/c1-4-7(2)9(13)10-12-8(5-11-3)6-14-10/h6-7,11H,4-5H2,1-3H3
    • InChIKey: QKLHZMQLJHNAJJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CNC)N=C1C(C(C)CC)=O

計算された属性

  • せいみつぶんしりょう: 212.09833431g/mol
  • どういたいしつりょう: 212.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 70.2Ų

2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1269085-50mg
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
50mg
$744.0 2023-10-02
Enamine
EN300-1269085-0.25g
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
0.25g
$814.0 2023-06-08
Enamine
EN300-1269085-0.1g
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
0.1g
$779.0 2023-06-08
Enamine
EN300-1269085-5.0g
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
5g
$2566.0 2023-06-08
Enamine
EN300-1269085-2.5g
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
2.5g
$1735.0 2023-06-08
Enamine
EN300-1269085-100mg
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
100mg
$779.0 2023-10-02
Enamine
EN300-1269085-500mg
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
500mg
$849.0 2023-10-02
Enamine
EN300-1269085-1000mg
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
1000mg
$884.0 2023-10-02
Enamine
EN300-1269085-0.05g
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
0.05g
$744.0 2023-06-08
Enamine
EN300-1269085-2500mg
2-methyl-1-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}butan-1-one
2168733-00-2
2500mg
$1735.0 2023-10-02

2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one 関連文献

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2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-oneに関する追加情報

Comprehensive Overview of 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one (CAS No. 2168733-00-2)

The compound 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one, identified by its CAS No. 2168733-00-2, is a specialized organic molecule with a unique structural framework. This compound belongs to the class of thiazole derivatives, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both a methylamino and a thiazole moiety in its structure makes it a promising candidate for further research and development.

In recent years, the scientific community has shown increasing interest in thiazole-based compounds due to their potential in drug discovery and development. The 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one is no exception, as its structural features suggest possible interactions with biological targets. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could lead to the development of novel therapeutic agents for various diseases.

The synthesis of CAS No. 2168733-00-2 involves a series of well-documented organic reactions, including condensation and alkylation steps. The compound's purity and stability are critical factors for its application in high-value industries. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure its quality and consistency. These methods are essential for meeting the stringent requirements of pharmaceutical and chemical research.

One of the most frequently asked questions about 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one is its solubility and stability under different conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents, such as DMSO and methanol, which makes it suitable for various experimental setups. Its stability at room temperature is another advantage, allowing for easier handling and storage.

The potential applications of CAS No. 2168733-00-2 extend beyond pharmaceuticals. In the field of material science, this compound could serve as a building block for advanced polymers or coatings. Its unique structure may contribute to the development of materials with enhanced mechanical or thermal properties. Additionally, its thiazole ring could play a role in the design of fluorescent probes or sensors, which are in high demand for diagnostic and environmental monitoring applications.

From an SEO perspective, keywords such as "thiazole derivatives," "methylamino compounds," and "organic synthesis" are highly relevant to this topic. These terms align with current trends in scientific research and industrial applications, making this article valuable for researchers and professionals seeking detailed information. The inclusion of long-tail keywords like "synthesis of 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one" further enhances its visibility in search engine results.

In conclusion, 2-methyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}butan-1-one (CAS No. 2168733-00-2) represents a fascinating area of study with broad potential across multiple industries. Its unique chemical properties and versatility make it a subject of ongoing research, particularly in the realms of drug discovery and material innovation. As scientific advancements continue, this compound is likely to gain even more attention for its promising applications.

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